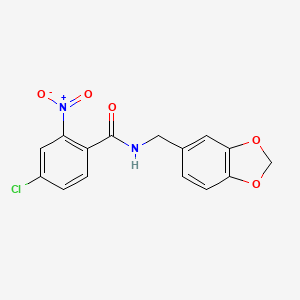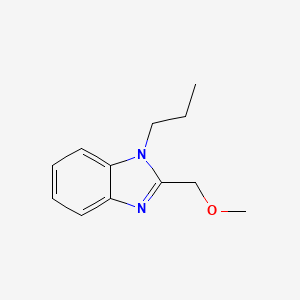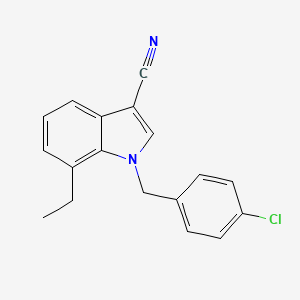
3-(2-methylphenoxy)-1,2-benzisothiazole 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-methylphenoxy)-1,2-benzisothiazole 1,1-dioxide, also known as PMB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. PMB is a heterocyclic compound that contains a benzisothiazole ring and a methylphenoxy group.
Mecanismo De Acción
The mechanism of action of 3-(2-methylphenoxy)-1,2-benzisothiazole 1,1-dioxide varies depending on its application. In medicine, 3-(2-methylphenoxy)-1,2-benzisothiazole 1,1-dioxide has been shown to induce apoptosis in cancer cells by inhibiting the activity of the proteasome, a cellular complex that degrades proteins. 3-(2-methylphenoxy)-1,2-benzisothiazole 1,1-dioxide also inhibits the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. In agriculture, 3-(2-methylphenoxy)-1,2-benzisothiazole 1,1-dioxide acts as a fungicide and insecticide by disrupting the cell membrane of the target organism.
Biochemical and Physiological Effects:
3-(2-methylphenoxy)-1,2-benzisothiazole 1,1-dioxide has been shown to have both biochemical and physiological effects. In medicine, 3-(2-methylphenoxy)-1,2-benzisothiazole 1,1-dioxide has been shown to reduce the growth of tumors in animal models and to decrease the production of inflammatory mediators. In agriculture, 3-(2-methylphenoxy)-1,2-benzisothiazole 1,1-dioxide has been shown to inhibit the growth of fungi and insects. 3-(2-methylphenoxy)-1,2-benzisothiazole 1,1-dioxide has also been shown to exhibit photochromic properties, which makes it useful in material science.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2-methylphenoxy)-1,2-benzisothiazole 1,1-dioxide in lab experiments is its versatility. 3-(2-methylphenoxy)-1,2-benzisothiazole 1,1-dioxide can be used in various applications such as medicine, agriculture, and material science. Another advantage is its stability, which makes it easy to handle and store. One limitation of using 3-(2-methylphenoxy)-1,2-benzisothiazole 1,1-dioxide in lab experiments is its toxicity. 3-(2-methylphenoxy)-1,2-benzisothiazole 1,1-dioxide has been shown to be toxic to some organisms, which limits its use in certain applications.
Direcciones Futuras
There are several future directions for the research and development of 3-(2-methylphenoxy)-1,2-benzisothiazole 1,1-dioxide. In medicine, 3-(2-methylphenoxy)-1,2-benzisothiazole 1,1-dioxide could be further studied for its potential as a cancer treatment. In agriculture, 3-(2-methylphenoxy)-1,2-benzisothiazole 1,1-dioxide could be developed as a biopesticide that is safe for the environment. In material science, 3-(2-methylphenoxy)-1,2-benzisothiazole 1,1-dioxide could be used to develop new photochromic materials with improved properties. Overall, 3-(2-methylphenoxy)-1,2-benzisothiazole 1,1-dioxide has shown great potential in various fields and further research is needed to fully explore its applications.
Métodos De Síntesis
The synthesis of 3-(2-methylphenoxy)-1,2-benzisothiazole 1,1-dioxide involves the reaction of 2-methylphenol and 2-mercaptobenzothiazole in the presence of an oxidizing agent such as hydrogen peroxide. The reaction yields 3-(2-methylphenoxy)-1,2-benzisothiazole 1,1-dioxide as a white crystalline solid with a melting point of 215-217°C. The purity of 3-(2-methylphenoxy)-1,2-benzisothiazole 1,1-dioxide can be determined by thin-layer chromatography or high-performance liquid chromatography.
Aplicaciones Científicas De Investigación
3-(2-methylphenoxy)-1,2-benzisothiazole 1,1-dioxide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 3-(2-methylphenoxy)-1,2-benzisothiazole 1,1-dioxide has been shown to possess antitumor, anti-inflammatory, and antimicrobial properties. In agriculture, 3-(2-methylphenoxy)-1,2-benzisothiazole 1,1-dioxide has been used as a fungicide and insecticide. In material science, 3-(2-methylphenoxy)-1,2-benzisothiazole 1,1-dioxide has been used as a photochromic material and as a component in organic light-emitting diodes.
Propiedades
IUPAC Name |
3-(2-methylphenoxy)-1,2-benzothiazole 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c1-10-6-2-4-8-12(10)18-14-11-7-3-5-9-13(11)19(16,17)15-14/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJZWXPNHQFPQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=NS(=O)(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylphenoxy)-1,2-benzothiazole 1,1-dioxide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(2,4-dimethylphenoxy)acetyl]-4-methoxybenzohydrazide](/img/structure/B5852031.png)
![3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5852043.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-4-chloro-N-methylbenzenesulfonamide](/img/structure/B5852049.png)
![4-({[4-(1-cyanocyclopentyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5852054.png)





![3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B5852089.png)
![ethyl 4-{[3-(2-pyridinyl)acryloyl]amino}benzoate](/img/structure/B5852099.png)
![N-(2-ethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5852107.png)

![4-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5852123.png)